

Spectroscopic data (NMR, IR, MS) of 5-Bromoimidazo[1,2-a]pyrazine

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Compound of Interest

Compound Name: 5-Bromoimidazo[1,2-a]pyrazine

Cat. No.: B1206681

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An In-depth Technical Guide on the Spectroscopic Data of 5-Bromoimidazo[1,2-a]pyrazine

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key heterocyclic compounds is paramount. This guide provides a detailed overview of the available spectroscopic data for **5-Bromoimidazo[1,2-a]pyrazine**, a significant scaffold in medicinal chemistry. The following sections present tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its analysis.

Spectroscopic Data

The spectroscopic data for **5-Bromoimidazo[1,2-a]pyrazine** has been compiled from various sources to provide a comprehensive reference. The Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.94	d	1.4	H-8
7.85	s	H-2	H-6
7.79	s	H-3	
7.54	d	1.4	

^{13}C NMR (101 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
142.1	C-5
138.0	C-8a
135.5	C-2
131.2	C-6
117.8	C-8
114.5	C-3

Mass Spectrometry (MS)

High-resolution mass spectrometry data confirms the elemental composition of **5-Bromoimidazo[1,2-a]pyrazine**.

Ion	Calculated m/z	Found m/z
$[\text{M}+\text{H}]^+$	197.9661	197.9659

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **5-Bromoimidazo[1,2-a]pyrazine** are crucial for reproducibility and further research.

Synthesis of 5-Bromoimidazo[1,2-a]pyrazine

A common synthetic route involves the treatment of imidazo[1,2-a]pyrazine with bromine. The reaction proceeds via electrophilic aromatic substitution, with the bromine atom selectively adding to the C-5 position.

Materials:

- Imidazo[1,2-a]pyrazine
- Bromine (Br₂)
- Appropriate solvent (e.g., ethanol)

Procedure:

- Dissolve imidazo[1,2-a]pyrazine in a suitable solvent.
- Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature.
- Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and work up the mixture to isolate the crude product.
- Purify the crude product using column chromatography or recrystallization to obtain pure **5-Bromoimidazo[1,2-a]pyrazine**.

Spectroscopic Analysis Protocols

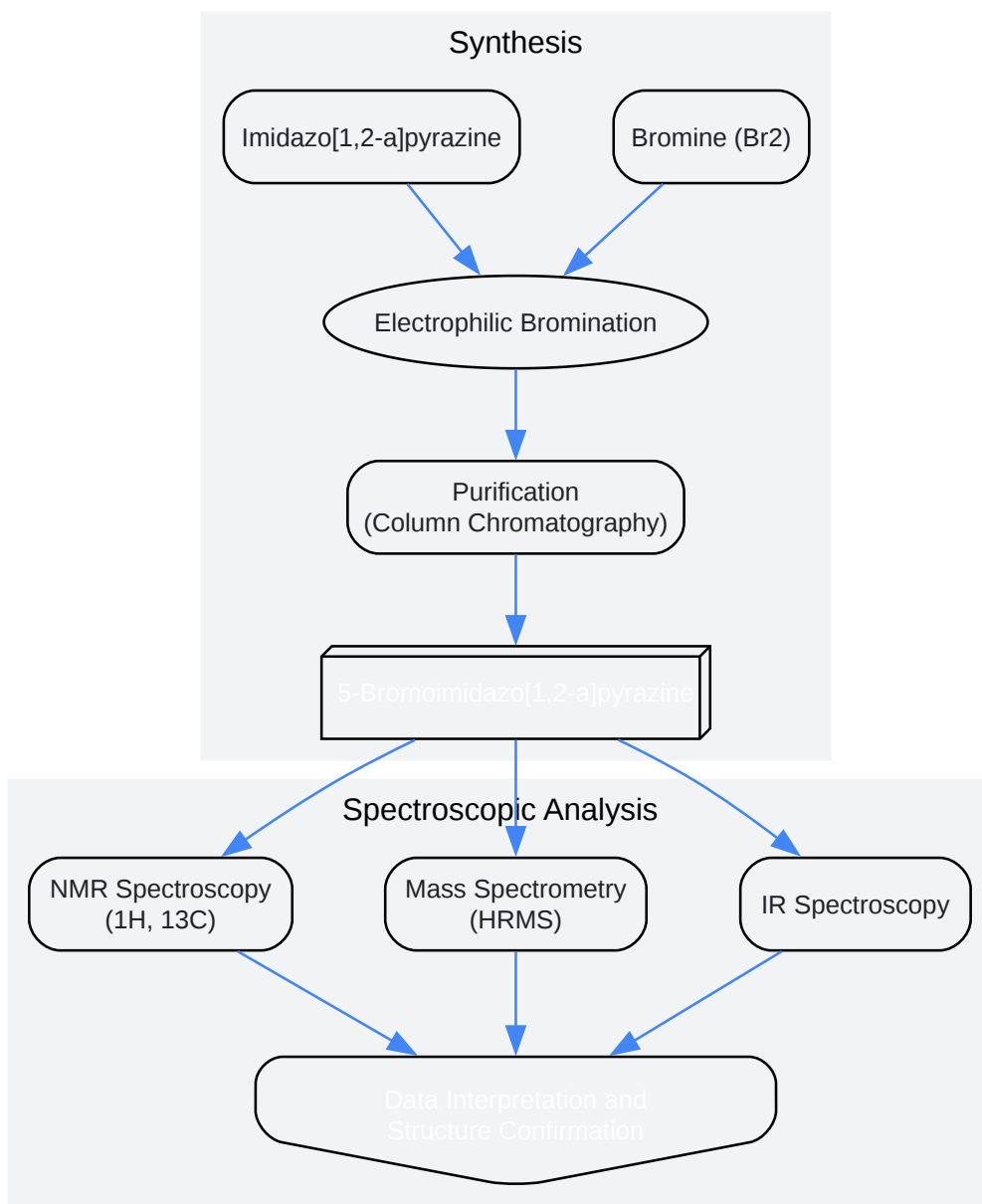
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. The data provides the exact mass of the protonated molecule, which is used to confirm the molecular formula.

Logical Workflow for Spectroscopic Analysis

The logical flow of synthesizing and characterizing **5-Bromoimidazo[1,2-a]pyrazine** is outlined in the following diagram. This workflow ensures a systematic approach from synthesis to complete spectroscopic identification.

Workflow for Synthesis and Analysis of 5-Bromoimidazo[1,2-a]pyrazine

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Synthesis and Analysis Workflow

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